molecular formula C20H27BN4O4 B10823789 [(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid

[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid

Cat. No.: B10823789
M. Wt: 398.3 g/mol
InChI Key: KSQVGVMZECCPAT-AEFFLSMTSA-N
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Description

Compound 12d is a boronic acid-containing agent designed as a selective inhibitor of the AAA+ ATPase, LONP1. This compound is a synthetic organic molecule that has been utilized as a tool compound for investigating LONP1 biology in vitro. It has negligible activity at the 20S proteasome .

Preparation Methods

The synthesis of compound 12d involves several steps, starting with the preparation of the boronic acid moiety. The synthetic route typically includes the following steps:

    Formation of the boronic acid group: This involves the reaction of an appropriate boronic acid precursor with other reagents to form the desired boronic acid group.

    Coupling reactions: The boronic acid group is then coupled with other molecular fragments through amide bond formation and other coupling reactions.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial production methods for compound 12d would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control processes .

Chemical Reactions Analysis

Compound 12d undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized under specific conditions.

    Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 12d has several scientific research applications:

Mechanism of Action

Compound 12d exerts its effects by selectively inhibiting the AAA+ ATPase, LONP1. The inhibition of LONP1 disrupts its normal biological functions, which can be studied to understand the role of this enzyme in various cellular processes. The molecular targets and pathways involved include the ATPase activity of LONP1 and its associated signaling pathways .

Comparison with Similar Compounds

Compound 12d is unique due to its selective inhibition of LONP1 and its negligible activity at the 20S proteasome. Similar compounds include other boronic acid-containing agents and inhibitors of AAA+ ATPases. compound 12d stands out due to its specificity and effectiveness in inhibiting LONP1 without affecting other proteasomal activities .

Properties

Molecular Formula

C20H27BN4O4

Molecular Weight

398.3 g/mol

IUPAC Name

[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid

InChI

InChI=1S/C20H27BN4O4/c1-2-7-16(24-20(27)17-14-22-12-13-23-17)19(26)25-18(21(28)29)11-6-10-15-8-4-3-5-9-15/h3-5,8-9,12-14,16,18,28-29H,2,6-7,10-11H2,1H3,(H,24,27)(H,25,26)/t16-,18+/m1/s1

InChI Key

KSQVGVMZECCPAT-AEFFLSMTSA-N

Isomeric SMILES

B([C@H](CCCC1=CC=CC=C1)NC(=O)[C@@H](CCC)NC(=O)C2=NC=CN=C2)(O)O

Canonical SMILES

B(C(CCCC1=CC=CC=C1)NC(=O)C(CCC)NC(=O)C2=NC=CN=C2)(O)O

Origin of Product

United States

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